Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

Catalog No.
S715538
CAS No.
560088-79-1
M.F
C23H44N2O6
M. Wt
444.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa...

CAS Number

560088-79-1

Product Name

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid

Molecular Formula

C23H44N2O6

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

SWUXEYKTUQROOO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in organic synthesis, particularly for peptide bond formation. It is a white, crystalline solid synthesized from dicyclohexylamine []. DCC plays a significant role in protein research and drug discovery due to its ability to efficiently couple amino acids to form peptides.


Molecular Structure Analysis

The key feature of DCC's structure is the central C=N=C double bond system. This electron-deficient region allows DCC to react with carboxylic acids, forming an activated intermediate that readily reacts with amines to form amide bonds (peptide bonds) []. The two cyclohexyl groups attached to the nitrogen atoms contribute to the solubility of DCC in organic solvents and enhance its stability compared to other carbodiimides.


Chemical Reactions Analysis

Synthesis:

DCC is typically synthesized from dicyclohexylamine through a dehydration reaction:

(C6H11)2NH + COCl2 -> (C6H11)2N=C=N(C6H11) + 2HCl

Peptide Coupling:

DCC activates carboxylic acids by forming an acylimmonium intermediate:

RCOOH + DCC -> R-C=N-DCC + (C6H11)2NH

This intermediate reacts with a primary amine (e.g., another amino acid) to form an amide bond and release dicyclohexylurea (DCU) as a byproduct:

R-C=N-DCC + H2NR' -> R-C(O)-NR' + (C6H11)2N-CO-NH(C6H11) (DCU)

Decomposition:

DCC can undergo hydrolysis in water to form dicyclohexylurea:

(C6H11)2N=C=N(C6H11) + H2O -> (C6H11)2N-CO-NH(C6H11) (DCU)


Physical And Chemical Properties Analysis

  • Melting point: 135-136 °C []
  • Boiling point: Decomposes above 150 °C []
  • Solubility: Soluble in many organic solvents like dichloromethane, chloroform, and DMF; slightly soluble in water []
  • Stability: Stable under dry conditions, but prone to hydrolysis in moist environments

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types